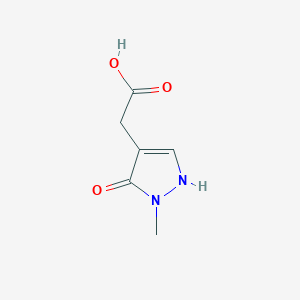
2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the chemical structure “2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid” is known as 2-Hydroxy-3-(carboxymethyl)pyridine. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely studied due to their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(carboxymethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Functionalization: The pyridine ring is functionalized by introducing a hydroxyl group at the 2-position and a carboxymethyl group at the 3-position.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired functionalization.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-3-(carboxymethyl)pyridine may involve more efficient and scalable methods, such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of specific catalysts can enhance the reaction efficiency and selectivity, leading to higher purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(carboxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents, such as bromine (Br2) or chlorine (Cl2), and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 2-oxo-3-(carboxymethyl)pyridine, while reduction of the carboxyl group can yield 2-hydroxy-3-(hydroxymethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(carboxymethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of various chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(carboxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxymethyl groups play a crucial role in its biological activity by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptors: It can interact with cellular receptors, altering signal transduction and cellular responses.
Inducing Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(carboxymethyl)pyridine can be compared with other similar compounds, such as:
2-Hydroxy-4-(carboxymethyl)pyridine: This compound has a similar structure but with the carboxymethyl group at the 4-position.
3-Hydroxy-2-(carboxymethyl)pyridine: In this compound, the positions of the hydroxyl and carboxymethyl groups are reversed.
2,3-Dihydroxypyridine: This compound has two hydroxyl groups at the 2- and 3-positions, without the carboxymethyl group.
The uniqueness of 2-Hydroxy-3-(carboxymethyl)pyridine lies in its specific functional groups and their positions on the pyridine ring, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-6(11)4(3-7-8)2-5(9)10/h3,7H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJADEOLWOQXSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2838591.png)
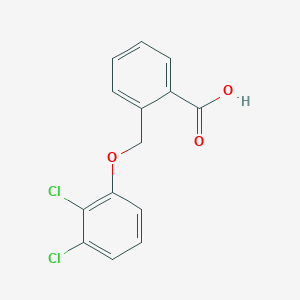
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2838596.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2838597.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838598.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2838601.png)
![1-[1-(3,3,3-Trifluoropropanesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2838602.png)
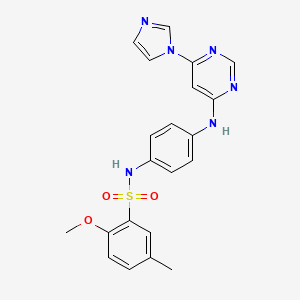
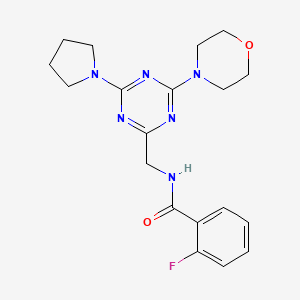
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2838608.png)
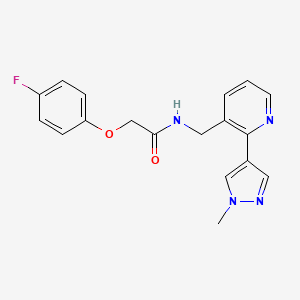
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)
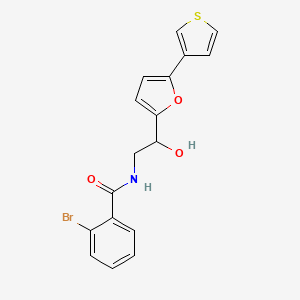
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)
